molecular formula C10H10BrClO B13457006 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13457006
M. Wt: 261.54 g/mol
InChI Key: OECJVARTDUBPEN-UHFFFAOYSA-N
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Description

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran (CAS 2018297-71-5 ) is a high-purity chromane derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C10H10BrClO and a molecular weight of 261.54 g/mol , serves as a versatile synthetic intermediate. Its structure features both bromo and chloromethyl functional groups, making it a valuable building block for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . Benzopyran derivatives are widely investigated due to their diverse biological activities and applications in material science . This specific derivative is recognized for its potential as a precursor in the development of more complex molecular architectures. The compound is characterized by its InChIKey: OECJVARTDUBPEN-UHFFFAOYSA-N . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2

InChI Key

OECJVARTDUBPEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)CCl)OC1

Origin of Product

United States

Preparation Methods

Synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran Intermediates

A key precursor is 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol , prepared by reduction of 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using borane complexes in tetrahydrofuran (THF). The reaction proceeds at room temperature with subsequent reflux in methanol, yielding the alcohol intermediate with high efficiency (86% yield).

Step Reagents & Conditions Product Yield
Reduction Borane-thiobismethane complex in THF, RT, then reflux in MeOH 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol 86%

Conversion to Halomethyl Derivatives

The chloromethyl group at the 8-position can be introduced by halomethylation of the benzopyran ring or by substitution reactions on a hydroxymethyl intermediate.

  • One approach involves the reaction of the hydroxymethyl intermediate with suitable chlorinating agents under mild conditions to replace the hydroxyl group with chlorine.
  • Alternatively, organometallic reagents such as organozinc compounds can be used to functionalize the benzopyran ring selectively, followed by halogenation steps.

Use of Organometallic Reagents

The preparation of related halogenated benzopyran derivatives has been reported using organozinc reagents generated in situ from zinc powder and halogenated precursors. These reagents react with substituted benzopyran nitriles or ketones in anhydrous solvents (e.g., tetrahydrofuran, toluene) at controlled temperatures (0–45 °C) to yield halogenated intermediates suitable for further functionalization.

Step Reagents & Conditions Product Notes
Organozinc formation Zinc powder + halogenated precursor in anhydrous solvent at 50–70 °C Organozinc reagent No post-treatment required
Reaction with benzopyran nitrile Organozinc + 6-fluoro-2-cyano-3,4-dihydro-2H-1-benzopyran, 0–45 °C, 15–48 h Halogenated benzopyran intermediate Followed by quenching and workup

Halogenation of Methyl Groups

Chloromethyl groups can also be introduced via chloromethylation reactions, typically involving formaldehyde and hydrochloric acid or other chlorinating agents under acidic conditions. This method is widely used in aromatic and heterocyclic chemistry to functionalize methyl groups adjacent to aromatic rings.

Representative Experimental Procedure (From Patent Literature)

Reduction and Halogenation Sequence:

  • Reduction: 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (80 parts) is dissolved in tetrahydrofuran (225 parts). Borane-thiobismethane complex (0.2 N in THF, 400 parts) is added dropwise at room temperature. After 4 hours of stirring, methanol (80 parts) is added dropwise, and reflux continues for 30 minutes.

  • Distillation: The solvent is partially distilled off, and the residue is evaporated and distilled to yield 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol (63 parts, 86%).

  • Halogenation: The alcohol intermediate is then subjected to halogenation conditions to introduce the chloromethyl group at the 8-position, using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature.

  • Purification: The final product is purified by extraction, washing, drying, and distillation or chromatography.

Analytical Data and Yields

Compound Method Yield (%) Key Conditions Notes
6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol Borane reduction of acid 86 THF, RT then reflux in MeOH High purity intermediate
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran Halogenation of hydroxymethyl Variable Chlorinating agent, mild temp Requires careful control

Chemical Reactions Analysis

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the benzopyran ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is compared to structurally and functionally related benzopyran derivatives and heterocyclic analogs. Key comparison metrics include substituent effects , molecular weight , and biological activity .

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity Species Specificity Source
6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran Br (6), CH₂Cl (8) C₁₀H₉BrClO 263.54 GPR35 agonist Human > Rodent
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid Br (6), 4-methoxybenzamido (8), COOH (2) C₁₈H₁₃BrN₂O₅ 433.21 GPR35 agonist Human-specific
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one Br (8), CH₃ (6), ketone (4) C₁₀H₉BrO₂ 257.08 Unspecified (potential kinase inhibitor) N/A
6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Br (6), Cl (8), 2,2-dimethyl C₁₁H₁₀BrClO₂ 289.55 Unspecified (structural analog) N/A
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine F (6), CH₃ (8), ethylamine (4) C₁₂H₁₆FNO 209.26 Unspecified (possible CNS target) N/A

Key Findings:

Substituent Effects on Bioactivity :

  • The chloromethyl group in the target compound introduces electrophilicity and moderate steric hindrance, which may enhance receptor binding but reduce metabolic stability compared to bulkier substituents like the 4-methoxybenzamido group in the chromene-2-carboxylic acid derivative .
  • Bromine at position 6 is conserved across several analogs, suggesting its role in π-π stacking or hydrophobic interactions with GPR33.

Structural Analog Comparisons: 8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1026982-77-3) replaces the chloromethyl group with a methyl and introduces a ketone at position 4. This modification reduces molecular weight (257.08 vs. 263.54) and may alter solubility and target selectivity . 6-Bromo-8-chloro-2,2-dimethyl-...

Heterocyclic Variants :

  • The benzothiopyran analog (CAS 112110-44-8) replaces the oxygen atom in the benzopyran ring with sulfur , altering electronic properties and possibly improving metabolic stability due to sulfur’s resistance to oxidation .

Research Implications

  • Drug Design : The chloromethyl group’s balance of reactivity and steric effects makes it a valuable scaffold for optimizing GPR35 agonists, though species-specific limitations must be addressed.
  • Comparative Pharmacology : Analogs like the 4-oxo-chromene-2-carboxylic acid derivative highlight the importance of polar substituents (e.g., carboxylic acids) for human-specific activity .

Biological Activity

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzene ring fused to a pyran ring, with bromine and chloromethyl substituents enhancing its reactivity. Its molecular formula is C9H6BrClO2C_9H_6BrClO_2 with a molecular weight of 261.5 g/mol. The presence of halogen atoms contributes to its biological activity through various mechanisms, including electrophilic aromatic substitution reactions and the formation of reactive intermediates.

1. Antimicrobial Properties

Research indicates that 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran exhibits notable antimicrobial activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

2. Anticancer Activity

Recent studies have focused on the anticancer potential of this compound, particularly against specific cancer cell lines.

Cancer Cell Line Inhibition (%) IC50 (µM) Reference
MCF-7 (Breast Cancer)70% inhibition15
A549 (Lung Cancer)65% inhibition20

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

3. Anti-inflammatory Effects

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has demonstrated anti-inflammatory properties in preclinical models.

  • In vivo studies revealed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to animal models of inflammation.
  • The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for further investigation in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Uppar et al. (2020) evaluated the antimicrobial efficacy of several benzopyran derivatives, including 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran. The results showed that this compound exhibited superior activity against C. albicans, with an inhibition percentage significantly higher than other tested compounds .

Case Study 2: Anticancer Mechanism

In another study focusing on breast cancer cells (MCF-7), researchers found that treatment with 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran led to cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran, and what precursors are typically involved?

  • Methodological Answer : The compound is synthesized via bromination of benzopyran precursors using agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position . Chloromethylation at the 8-position is achieved via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like AlCl₃. Precursors such as 3,4-dihydro-2H-1-benzopyran derivatives are commonly used, with purification steps involving column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromine and chloromethyl substituents, with coupling patterns in aromatic regions providing positional validation. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₀H₉BrClO). X-ray crystallography may resolve stereochemical ambiguities, particularly for dihydrobenzopyran conformers .

Q. What are the common chemical reactions involving this compound, and what products are formed?

  • Methodological Answer : Key reactions include:

  • Oxidation : The dihydrobenzopyran core can oxidize to form a ketone derivative (e.g., 4-oxo intermediate) using KMnO₄ or CrO₃ .
  • Nucleophilic substitution : The chloromethyl group reacts with amines or thiols to form substituted derivatives (e.g., 8-aminomethyl or 8-mercaptomethyl analogs) .
  • Reduction : Catalytic hydrogenation reduces the benzopyran ring to a tetrahydro derivative, altering its electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during chloromethylation?

  • Methodological Answer : Side products like over-alkylated derivatives or ring-opened byproducts are mitigated by:

  • Controlling temperature (0–5°C for exothermic reactions).
  • Using stoichiometric HCl scavengers (e.g., NaHCO₃).
  • Employing Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
  • Reaction progress should be monitored via thin-layer chromatography (TLC) to terminate at optimal conversion .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks in aromatic regions) are addressed by:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce dynamic effects in dihydrobenzopyran conformers.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What computational methods predict the reactivity of the chloromethyl group in biological or catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the chloromethyl group by analyzing partial charges (e.g., Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking simulations predict interactions with biological targets (e.g., enzyme active sites), guiding derivatization strategies .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies involve:

  • pH-varied buffers (pH 2–12) at 25°C and 40°C.
  • HPLC-UV monitoring of degradation products (e.g., hydrolysis of the chloromethyl group).
  • Kinetic modeling (Arrhenius plots) to extrapolate shelf-life under standard conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Meta-analysis of literature data to identify assay variability (e.g., cell line differences, IC₅₀ protocols).
  • Standardized bioassays (e.g., NIH/NCATS guidelines) to re-evaluate activity against controls.
  • Structure-activity relationship (SAR) studies to isolate the impact of bromine and chloromethyl substituents .

Tables for Key Comparisons

Property 6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran Analog (6-Chloro-4-oxo) Reference
Molecular Weight 259.54 g/mol229.07 g/mol
Key Reactivity Electrophilic chloromethyl groupAntioxidant activity
Synthetic Yield 60–75% (optimized)45–50%

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